![molecular formula C26H20ClFN2O4 B3003386 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866341-86-8](/img/structure/B3003386.png)
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are key precursors in the synthesis of various pharmacologically active agents. The compound is structurally related to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which is an intermediate in the synthesis of drugs like pelitinib and neratinib, targeting EGFR and HER-2 kinases in cancer treatment .
Synthesis Analysis
The synthesis of related quinoline derivatives, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, has been improved to be more commercially viable. A key step in the synthesis involves the cyclization of o-[(2-cyanovinyl)amino]benzoate to form 3-cyano-4-hydroxyquinoline. This step has been optimized to occur in a tBuONa/tBuOH system, leading to a final product with a 49% overall yield and 98.9% purity on a kilogram scale . Another synthesis route, although less efficient due to high temperatures and tar formation, involves the Gould-Jacobs methodology, starting from 2-amino-5-nitrophenol and proceeding through several steps including thermal cyclization and chlorination .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. Substitutions on this structure, such as chloro, cyano, and ethoxy groups, can significantly alter the compound's chemical properties and biological activity. The specific molecular interactions and binding affinities of these compounds with biological targets like EGFR and HER-2 kinases are critical for their therapeutic efficacy .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including cyclization, chlorination, and amide formation, to achieve the desired final product. The synthesis process often requires careful control of reaction conditions to minimize by-products and maximize yield. The reactions are tailored to introduce specific functional groups that are essential for the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline core. These properties are crucial for the compound's processability and its behavior in biological systems. High purity levels, as achieved in the improved synthesis process, are essential for the compound's use in pharmaceutical applications .
科学的研究の応用
Structural Aspects in Chemistry
A study by Karmakar et al. (2007) examined the structural aspects of amide-containing isoquinoline derivatives, closely related to the chemical structure of 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide. This research provides insights into how such compounds can form different structures, like gels and crystalline solids, under various conditions. This knowledge can be applied in material science and pharmaceuticals for the development of new materials and drugs (Karmakar, Sarma, & Baruah, 2007).
Metabolism of Related Compounds in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes is significant. This study provides a deeper understanding of how similar compounds are metabolized in the body, which is crucial for assessing their safety and efficacy in medical applications (Coleman, Linderman, Hodgson, & Rose, 2000).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) synthesized novel acetamides, akin to 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide, and evaluated their analgesic and anti-inflammatory activities. This research suggests potential therapeutic applications for similar compounds in treating pain and inflammation (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Potential Anticancer Applications
Ghorab et al. (2015) investigated novel sulfonamide derivatives, structurally related to the target compound, for their cytotoxic activities against cancer cell lines. This study highlights the potential of such compounds in developing new anticancer drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Synthesis and Pharmacological Studies
Research by Bhambi et al. (2010) on the synthesis of quinoline derivatives, similar to the compound , and their pharmacological studies further demonstrates the wide range of potential applications in drug development and pharmacology (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
特性
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O4/c1-2-34-20-10-8-19(9-11-20)29-24(31)15-30-14-22(25(32)16-3-5-17(27)6-4-16)26(33)21-13-18(28)7-12-23(21)30/h3-14H,2,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQIRUGNMQTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)
![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)
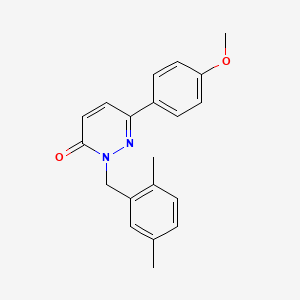

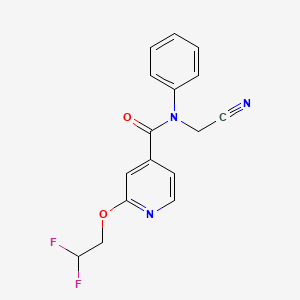
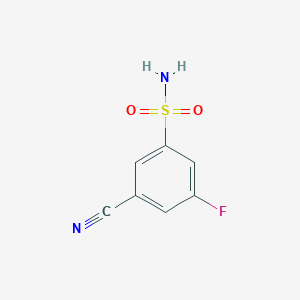
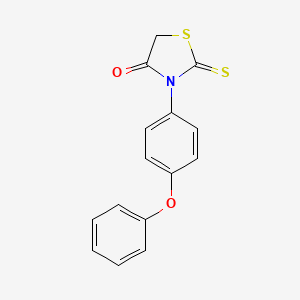
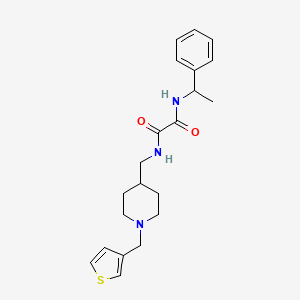
![5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3003324.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3003325.png)
![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)